Alvespimycin

Catalog No.
S518217
CAS No.
467214-20-6
M.F
C32H48N4O8
M. Wt
616.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alvespimycin

CAS Number

467214-20-6

Product Name

Alvespimycin

IUPAC Name

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate

Molecular Formula

C32H48N4O8

Molecular Weight

616.7 g/mol

InChI

InChI=1S/C32H48N4O8/c1-18-14-22-27(34-12-13-36(5)6)24(37)17-23(29(22)39)35-31(40)19(2)10-9-11-25(42-7)30(44-32(33)41)21(4)16-20(3)28(38)26(15-18)43-8/h9-11,16-18,20,25-26,28,30,34,38H,12-15H2,1-8H3,(H2,33,41)(H,35,40)/b11-9-,19-10+,21-16+/t18-,20+,25+,26+,28-,30+/m1/s1

InChI Key

KUFRQPKVAWMTJO-LMZWQJSESA-N

SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC

Solubility

Soluble

Synonyms

17-(dimethylaminoethylamino)-17-demethoxy-geldanamycin, 17-(dimethylaminoethylamino)-17-demethoxygeldanamycin, 17-desmethoxy-17-n,n-dimethylaminoethylamino-geldanamycin, 17-dimethylaminoethylamino-17-demethoxy-geldanamycin, 17-DMAG, 17DMAG, alvespimycin, KOS 1022, KOS-1022, KOS1022, NSC 707545, NSC707545

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)/C)OC)OC(=O)N)\C)C)O)OC

Description

The exact mass of the compound Alvespimycin is 616.3472 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Benzoquinones - Supplementary Records. It belongs to the ontological category of secondary amino compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Application in Pulmonary Fibrosis Treatment

Application in Overcoming Imatinib Resistance in Chronic Myeloid Leukemia

Alvespimycin, also known as 17-dimethylaminoethylamino-17-demethoxygeldanamycin, is a synthetic organic compound and a derivative of geldanamycin. It functions primarily as a heat shock protein 90 inhibitor, which plays a crucial role in the proper folding and functioning of various client proteins involved in oncogenesis. Alvespimycin has been investigated for its potential in treating solid tumors across different cancer types due to its enhanced pharmacological properties compared to earlier HSP90 inhibitors like tanespimycin. These advantages include reduced metabolic liability, lower plasma protein binding, increased water solubility, higher oral bioavailability, and decreased hepatotoxicity .

  • Alvespimycin acts as a heat shock protein (HSP90) inhibitor [, ].
  • HSP90 is a chaperone protein that helps other proteins fold and function correctly [].
  • By inhibiting HSP90, Alvespimycin can lead to the degradation of cancer-promoting proteins within cancer cells [, ].
  • Studies on Alvespimycin are ongoing, and its safety profile is still being established [].
  • Pre-clinical studies suggest some potential side effects, but more research is needed to determine the risks in humans [].

Note:

  • The information provided is based on publicly available scientific research on Alvespimycin.
  • As research is ongoing, more details about the compound may emerge in the future.
, primarily involving redox cycling catalyzed by human cytochrome P450 enzymes. This process leads to the formation of quinones and hydroquinones. Additionally, it can form glutathione conjugates at the 19-position on the quinone ring. The metabolic pathways suggest that alvespimycin has weak metabolism in humans, which may contribute to its prolonged action in the body .

The biological activity of alvespimycin is centered on its ability to inhibit heat shock protein 90. By disrupting the chaperone function of HSP90, alvespimycin promotes the proteasomal degradation of oncoproteins such as HER2, EGFR, Akt, and others that are often overexpressed in tumors. This action leads to a decrease in cellular proliferation and an increase in apoptosis in cancer cells. Clinical studies have demonstrated its efficacy in reducing levels of cyclin-dependent kinase 4 and ERBB2, thereby impacting critical oncogenic signaling pathways .

The synthesis of alvespimycin involves several steps that modify the geldanamycin scaffold to enhance its therapeutic properties. The process includes:

  • Demethylation: Removal of methoxy groups from the geldanamycin structure.
  • Amine Substitution: Introduction of a dimethylaminoethylamino group at specific positions to improve solubility and bioavailability.
  • Carbamate Formation: The final step often involves forming a hydrochloride salt to enhance stability and solubility.

These modifications are crucial for achieving the desired pharmacological profile that distinguishes alvespimycin from its predecessors .

Alvespimycin is primarily explored for its application in oncology as an antitumor agent. Clinical trials have focused on its use against various solid tumors, including breast cancer and other malignancies resistant to conventional therapies. Its unique mechanism of action allows it to target multiple pathways simultaneously, making it a promising candidate for combination therapies .

Interaction studies indicate that alvespimycin has minimal protein binding and exhibits a dose-proportional increase in plasma concentration with escalating doses. It demonstrates selectivity for tumor tissue over normal tissue, allowing for targeted therapeutic effects while minimizing systemic toxicity. The pharmacokinetic profile suggests that it retains longer in tumor environments compared to normal tissues, enhancing its therapeutic index .

Alvespimycin shares structural similarities with other HSP90 inhibitors but stands out due to its improved pharmacological properties. Below is a comparison with notable similar compounds:

Compound NameChemical FormulaKey Features
TanespimycinC27H34N4O8First HSP90 inhibitor; higher hepatotoxicity; lower solubility
17-AAGC27H34N4O6Similar mechanism; less effective than alvespimycin; lower bioavailability
GeldanamycinC22H23N1O9Parent compound; broader spectrum but higher toxicity
17-DMAGC32H48N4O8Another derivative with similar action but less studied

Alvespimycin’s unique combination of reduced toxicity and enhanced efficacy makes it a significant advancement over these similar compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

616.34721450 g/mol

Monoisotopic Mass

616.34721450 g/mol

Heavy Atom Count

44

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

001L2FE0M3

Drug Indication

Investigated for use as an antineoplastic agent for solid tumors, advanced solid tumours or acute myeloid leukaemia.

Pharmacology

Alvespimycin mediates an antitumor activity through HSP90 inhibition that targets client proteins for proteasomal destruction, including oncogenic kinases such as BRAF. The administration of the drug is shown to result in the depletion of client proteins that have oncogenic activity and potential induction of HSP70 (HSP72) [A19243]. It is more selective for tumors over normal tissue. A study also reports that alvespimycin enhances the potency of telomerase inhibition by imetelstat in pre-clinical models of human osteosarcoma [A19245].
Alvespimycin is an analogue of the antineoplastic benzoquinone antibiotic geldanamycin. Alvespimycin binds to HSP90, a chaperone protein that aids in the assembly, maturation and folding of proteins. Subsequently, the function of Hsp90 is inhibited, leading to the degradation and depletion of its client proteins such as kinases and transcription factors involved with cell cycle regulation and signal transduction.

Mechanism of Action

Alvespimycin inhibits HSP90 and its regulation of correct folding and function of many cellular signalling proteins, which are referred to as Hsp90 client proteins. These client proteins are also referred to as oncoproteins and include Her-2, EGFR, Akt, Raf-1, p53, Bcr-Abl, Cdk4, Cdk6 and steroid receptors that are involved in cellular signalling pathways that drive cellular proliferation and counteract apoptosis. They are often over-expressed or mutated in tumors, and contribute to cancer progression and therapy resistance. Alvespimycin promotes an anticancer activity by disrupting Hsp90's chaperone function and inducing the proteasomal degradation of oncoproteins. It is shown to reduce the levels of CDK4 and ERBB2.

Other CAS

467214-20-6

Absorption Distribution and Excretion

Increasing concentration of the drug results in dose-proportional increase in the plasma concentration. At the maximum tolerated dose of 80mg/m^2, the plasma concentration exceeded 63nM (mean IC50 for 17-DMAG in the NCI 60 human tumor cell line panel) for less than 24 hours in all patients. The mean peak concentration (Cmax) reached 2680 nmol/L at this dose.
Mainly renal and biliary elimination pathways. In a mice study, the excreted urine 24 hours post-dose recovered 10.6–14.8% of delivered dose unchanged.
At the maximum tolerated dose of 80mg/m^2, the mean Vd value is 385 L.
The mean clearance is 18.9 L/hr at the dose of 80mg/m^2.

Metabolism Metabolites

Alvespimycin demonstrates redox cycling catalyzed by purified human cytochrome P450 reductase (CYP3A4/3A5) to quinones and hydroquinones. It could also form glutathione conjugates at the 19-position on the quinone ring. However in vivo and in vitro studies suggest that weak metabolism of alvespimysin occurs in humans.

Wikipedia

17-Dimethylaminoethylamino-17-demethoxygeldanamycin

Biological Half Life

The half-life across all dose levels ranged from 9.9 to 54.1 h (median, 18.2 h).

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Modify: 2023-08-15
1: Hu ZY, Lu J, Zhao Y. A physiologically based pharmacokinetic model of alvespimycin in mice and extrapolation to rats and humans. Br J Pharmacol. 2014 Jun;171(11):2778-89. doi: 10.1111/bph.12609. PubMed PMID: 24471734; PubMed Central PMCID: PMC4243854.
2: Hu Y, Bobb D, He J, Hill DA, Dome JS. The HSP90 inhibitor alvespimycin enhances the potency of telomerase inhibition by imetelstat in human osteosarcoma. Cancer Biol Ther. 2015;16(6):949-57. doi: 10.1080/15384047.2015.1040964. Epub 2015 Apr 28. PubMed PMID: 25920748; PubMed Central PMCID: PMC4622625.
3: Gao L, Zhao G, Fang JS, Yuan TY, Liu AL, Du GH. Discovery of the neuroprotective effects of alvespimycin by computational prioritization of potential anti-Parkinson agents. FEBS J. 2014 Feb;281(4):1110-22. doi: 10.1111/febs.12672. Epub 2014 Jan 9. PubMed PMID: 24304935.
4: Schulze K, Imbeaud S, Letouzé E, Alexandrov LB, Calderaro J, Rebouissou S, Couchy G, Meiller C, Shinde J, Soysouvanh F, Calatayud AL, Pinyol R, Pelletier L, Balabaud C, Laurent A, Blanc JF, Mazzaferro V, Calvo F, Villanueva A, Nault JC, Bioulac-Sage P, Stratton MR, Llovet JM, Zucman-Rossi J. Exome sequencing of hepatocellular carcinomas identifies new mutational signatures and potential therapeutic targets. Nat Genet. 2015 May;47(5):505-511. doi: 10.1038/ng.3252. Epub 2015 Mar 30. PubMed PMID: 25822088; PubMed Central PMCID: PMC4587544.
5: Jhaveri K, Miller K, Rosen L, Schneider B, Chap L, Hannah A, Zhong Z, Ma W, Hudis C, Modi S. A phase I dose-escalation trial of trastuzumab and alvespimycin hydrochloride (KOS-1022; 17 DMAG) in the treatment of advanced solid tumors. Clin Cancer Res. 2012 Sep 15;18(18):5090-8. doi: 10.1158/1078-0432.CCR-11-3200. Epub 2012 Jul 10. PubMed PMID: 22781552.
6: Maddocks K, Hertlein E, Chen TL, Wagner AJ, Ling Y, Flynn J, Phelps M, Johnson AJ, Byrd JC, Jones JA. A phase I trial of the intravenous Hsp90 inhibitor alvespimycin (17-DMAG) in patients with relapsed chronic lymphocytic leukemia/small lymphocytic lymphoma. Leuk Lymphoma. 2016 Sep;57(9):2212-5. doi: 10.3109/10428194.2015.1129536. Epub 2016 Jan 14. PubMed PMID: 26764527; PubMed Central PMCID: PMC5455147.
7: Lancet JE, Gojo I, Burton M, Quinn M, Tighe SM, Kersey K, Zhong Z, Albitar MX, Bhalla K, Hannah AL, Baer MR. Phase I study of the heat shock protein 90 inhibitor alvespimycin (KOS-1022, 17-DMAG) administered intravenously twice weekly to patients with acute myeloid leukemia. Leukemia. 2010 Apr;24(4):699-705. doi: 10.1038/leu.2009.292. Epub 2010 Jan 28. PubMed PMID: 20111068.
8: Pacey S, Wilson RH, Walton M, Eatock MM, Hardcastle A, Zetterlund A, Arkenau HT, Moreno-Farre J, Banerji U, Roels B, Peachey H, Aherne W, de Bono JS, Raynaud F, Workman P, Judson I. A phase I study of the heat shock protein 90 inhibitor alvespimycin (17-DMAG) given intravenously to patients with advanced solid tumors. Clin Cancer Res. 2011 Mar 15;17(6):1561-70. doi: 10.1158/1078-0432.CCR-10-1927. Epub 2011 Jan 28. PubMed PMID: 21278242; PubMed Central PMCID: PMC3060938.
9: Smith MA, Morton CL, Phelps DA, Kolb EA, Lock R, Carol H, Reynolds CP, Maris JM, Keir ST, Wu J, Houghton PJ. Stage 1 testing and pharmacodynamic evaluation of the HSP90 inhibitor alvespimycin (17-DMAG, KOS-1022) by the pediatric preclinical testing program. Pediatr Blood Cancer. 2008 Jul;51(1):34-41. doi: 10.1002/pbc.21508. PubMed PMID: 18260120.
10: Yang DS. Novel prediction of anticancer drug chemosensitivity in cancer cell lines: evidence of moderation by microRNA expressions. Conf Proc IEEE Eng Med Biol Soc. 2014;2014:4780-6. doi: 10.1109/EMBC.2014.6944693. PubMed PMID: 25571061.
11: Ambade A, Catalano D, Lim A, Kopoyan A, Shaffer SA, Mandrekar P. Inhibition of heat shock protein 90 alleviates steatosis and macrophage activation in murine alcoholic liver injury. J Hepatol. 2014 Oct;61(4):903-11. doi: 10.1016/j.jhep.2014.05.024. Epub 2014 May 22. PubMed PMID: 24859453; PubMed Central PMCID: PMC4169725.
12: Nanduri P, Hao R, Fitzpatrick T, Yao TP. Chaperone-mediated 26S proteasome remodeling facilitates free K63 ubiquitin chain production and aggresome clearance. J Biol Chem. 2015 Apr 10;290(15):9455-64. doi: 10.1074/jbc.M114.627950. Epub 2015 Feb 24. PubMed PMID: 25713068; PubMed Central PMCID: PMC4392251.
13: Lazaro I, Oguiza A, Recio C, Mallavia B, Madrigal-Matute J, Blanco J, Egido J, Martin-Ventura JL, Gomez-Guerrero C. Targeting HSP90 Ameliorates Nephropathy and Atherosclerosis Through Suppression of NF-κB and STAT Signaling Pathways in Diabetic Mice. Diabetes. 2015 Oct;64(10):3600-13. doi: 10.2337/db14-1926. Epub 2015 Jun 26. PubMed PMID: 26116697.
14: Iguchi N, Malykhina AP, Wilcox DT. Inhibition of HIF Reduces Bladder Hypertrophy and Improves Bladder Function in Murine Model of Partial Bladder Outlet Obstruction. J Urol. 2016 Apr;195(4 Pt 2):1250-6. doi: 10.1016/j.juro.2015.08.001. Epub 2016 Feb 28. PubMed PMID: 26926557; PubMed Central PMCID: PMC5505069.
15: Safavi S, Järnum S, Vannas C, Udhane S, Jonasson E, Tomic TT, Grundevik P, Fagman H, Hansson M, Kalender Z, Jauhiainen A, Dolatabadi S, Stratford EW, Myklebost O, Eriksson M, Stenman G, Schneider-Stock R, Ståhlberg A, Åman P. HSP90 inhibition blocks ERBB3 and RET phosphorylation in myxoid/round cell liposarcoma and causes massive cell death in vitro and in vivo. Oncotarget. 2016 Jan 5;7(1):433-45. doi: 10.18632/oncotarget.6336. PubMed PMID: 26595521; PubMed Central PMCID: PMC4808009.
16: Tsai YC, Lam KK, Peng YJ, Lee YM, Yang CY, Tsai YJ, Yen MH, Cheng PY. Heat shock protein 70 and AMP-activated protein kinase contribute to 17-DMAG-dependent protection against heat stroke. J Cell Mol Med. 2016 Oct;20(10):1889-97. doi: 10.1111/jcmm.12881. Epub 2016 May 31. PubMed PMID: 27241357; PubMed Central PMCID: PMC5020632.
17: Wang YL, Shen HH, Cheng PY, Chu YJ, Hwang HR, Lam KK, Lee YM. 17-DMAG, an HSP90 Inhibitor, Ameliorates Multiple Organ Dysfunction Syndrome via Induction of HSP70 in Endotoxemic Rats. PLoS One. 2016 May 25;11(5):e0155583. doi: 10.1371/journal.pone.0155583. eCollection 2016. PubMed PMID: 27224288; PubMed Central PMCID: PMC4880344.
18: Yang WL, Lee YE, Chen MH, Chao KM, Huang CY. In-silico drug screening and potential target identification for hepatocellular carcinoma using Support Vector Machines based on drug screening result. Gene. 2013 Apr 10;518(1):201-8. doi: 10.1016/j.gene.2012.11.030. Epub 2012 Dec 6. PubMed PMID: 23220021.
19: Liu Y, Yu Y, Chu H, Bing D, Wang S, Zhou L, Chen J, Chen Q, Pan C, Sun Y, Cui Y. 17-DMAG induces Hsp70 and protects the auditory hair cells from kanamycin ototoxicity in vitro. Neurosci Lett. 2015 Feb 19;588:72-7. doi: 10.1016/j.neulet.2014.12.060. Epub 2014 Dec 31. PubMed PMID: 25556684.
20: Seo YH. Organelle-specific Hsp90 inhibitors. Arch Pharm Res. 2015 Sep;38(9):1582-90. doi: 10.1007/s12272-015-0636-1. Epub 2015 Jul 22. Review. PubMed PMID: 26195286.

Explore Compound Types